molecular formula C14H15N3O4 B12164596 methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate

methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate

Cat. No.: B12164596
M. Wt: 289.29 g/mol
InChI Key: AAIFBZVWABYXDI-UHFFFAOYSA-N
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Description

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate typically involves the condensation of 3-methyl-2-oxoquinoxaline with glycine derivatives. One common method includes the reaction of 3-methyl-2-oxoquinoxaline with glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate exerts its effects is primarily through interaction with biological macromolecules. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate is unique due to the presence of the glycinate moiety, which may enhance its solubility and bioavailability compared to other quinoxaline derivatives. This structural feature could make it a more effective candidate for drug development .

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

methyl 2-[[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino]acetate

InChI

InChI=1S/C14H15N3O4/c1-9-14(20)17(8-12(18)15-7-13(19)21-2)11-6-4-3-5-10(11)16-9/h3-6H,7-8H2,1-2H3,(H,15,18)

InChI Key

AAIFBZVWABYXDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC(=O)OC

Origin of Product

United States

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